Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate
Overview
Description
“Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” is a chemical compound with the CAS Number: 531508-32-4 . It has a molecular weight of 216.14 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of related compounds suggests that “this compound” could be prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C9H6F2O4/c1-13-8 (12)5-3-2-4-6-7 (5)15-9 (10,11)14-6/h2-4H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Potential as an Insecticide or Herbicide
MDBDC shows promise as a candidate for insecticidal or herbicidal applications due to its unique chemical properties. Research in this area is crucial to determine its effectiveness and safety as a potential agricultural agent. Further exploration could lead to the development of new, more efficient pest control methods.
Drug Development for Various Diseases
MDBDC is being investigated as a potential drug candidate for treating various diseases, including cancer, arthritis, and neurodegenerative disorders. Its unique chemical structure may offer new pathways for therapeutic intervention, potentially leading to breakthroughs in medical treatments.
Coating or Film Material in Technology
Exploration into the use of MDBDC as a coating or film material for technological applications, such as solar cells and electronic devices, is underway. Its properties could contribute to advancements in the efficiency and durability of these devices, making it a valuable material in the field of electronic materials.
Sustainable and Efficient Synthesis Methods
Research is also focused on developing more sustainable and efficient synthesis methods for MDBDC. Improving the scalability and reducing the costs of production are key goals, which would make its use more feasible in various industries.
Understanding Biological Interactions
Investigating the mechanism of action of MDBDC and its interactions with other compounds in the body is essential. This research aims to better understand its biological properties and potential applications, which could lead to more targeted and effective uses of the compound.
- smolecule.com - Provides an overview of MDBDC's potential applications and future research directions.
- PubChem - A comprehensive database for chemical compounds, including MDBDC.
Safety and Hazards
Properties
IUPAC Name |
methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-13-8(12)5-3-2-4-6-7(5)15-9(10,11)14-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFVVETULGVRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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